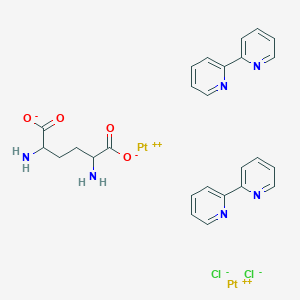

BP-DA-Ptcl2

Description

Properties

IUPAC Name |

2,5-diaminohexanedioate;platinum(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pt/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAAXYVDLDFOEW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N6O4Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930421 | |

| Record name | Platinum(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-47-0 | |

| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid platinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Bp Da Ptcl2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For platinum(II) complexes, multinuclear NMR, particularly involving 1H, 13C, and 31P nuclei, offers comprehensive information about the ligand environment and coordination.

Proton NMR (1H NMR) spectroscopy is essential for identifying and characterizing the organic ligands coordinated to the platinum center. The chemical shifts and coupling patterns of the proton signals provide information about the electronic environment of the ligand atoms and their proximity to the platinum atom. For platinum(II) complexes featuring bidentate phosphine (B1218219) ligands, such as those implied by the "BP-DA" designation, the 1H NMR spectra typically reveal signals corresponding to aromatic protons (e.g., from phenyl groups) and any aliphatic protons within the ligand backbone. The coordination of the phosphine to platinum often results in observable coupling between the proton nuclei and the 195Pt isotope, which has a natural abundance of 33.8% and a nuclear spin of 1/2. These 195Pt satellites, appearing as a doublet around the main proton signal, provide definitive evidence of platinum-ligand interaction and can offer insights into the coordination geometry scielo.brscispace.commdpi.com. For instance, in related platinum(II) phosphine complexes, phenyl protons typically resonate in the region of δ 7.0–8.0 ppm, with specific patterns depending on their position relative to the phosphine group and platinum coordination scispace.commdpi.com.

Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing information about the carbon skeleton of the ligands. The chemical shifts of carbon atoms directly bonded to coordinating atoms, such as phosphorus in phosphine ligands, are particularly sensitive to the coordination environment. For BP-DA-PtCl2, 13C NMR would reveal signals for the carbon atoms of the organic ligand. For example, the carbons of phenyl rings coordinated to platinum through phosphine donors typically appear in the aromatic region (δ 120–140 ppm), with specific shifts influenced by the electronic effects of platinum scispace.commdpi.comnih.gov. Carbons in the backbone of the bidentate ligand, if aliphatic, would resonate at different chemical shifts. Observing 195Pt satellites in the 13C NMR spectra, especially for carbons directly bonded to phosphorus, provides further confirmation of platinum coordination scispace.commdpi.com.

Phosphorus-31 NMR (31P NMR) spectroscopy is a highly diagnostic technique for characterizing complexes containing phosphine ligands. The chemical shift of the phosphorus nucleus is very sensitive to its electronic environment and coordination state. When a phosphine ligand coordinates to platinum(II), the 31P signal typically shifts significantly downfield compared to the free ligand. A key characteristic observed in the 31P NMR spectra of platinum(II) phosphine complexes is the large one-bond coupling constant between phosphorus and platinum (¹J(Pt-P)). These coupling constants are typically in the range of 1800–4000 Hz, depending on the specific phosphine ligand and the other ligands present scispace.commdpi.comresearchgate.netrsc.orgajol.infocaltech.edu. For bidentate phosphine ligands in this compound, the 31P NMR spectrum would indicate the presence of coordinated phosphorus atoms, with the magnitude of the ¹J(Pt-P) coupling confirming the direct P-Pt bond. If the ligand is symmetrical and chelates to platinum, a single signal for the phosphorus nuclei might be observed, or distinct signals if the ligand is unsymmetrical or if isomerism occurs rsc.orgajol.info.

Variable temperature (VT) NMR spectroscopy is employed to study dynamic processes occurring within molecules, such as ligand rotation, conformational changes, or isomerizations. In platinum(II) complexes with bidentate phosphine ligands, VT-NMR can reveal fluxional behavior. For example, restricted rotation around Pt-P bonds or the chelate ring might be observed. If the ligand exhibits hemilabile behavior, where one donor atom can reversibly coordinate and dissociate, VT-NMR can monitor these processes researchgate.netosti.govacs.org. In some cases, dynamic processes can lead to the averaging of signals at higher temperatures, providing activation parameters for these processes. For complexes with potentially flexible ligands, VT-NMR is crucial for understanding the energetic barriers to rotation and conformational interconversion researchgate.netosti.govacs.org.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing information on molecular geometry, bond lengths, bond angles, and how molecules are arranged in the crystal lattice (crystal packing).

Single crystal X-ray diffraction analysis of this compound would reveal the exact arrangement of atoms in the molecule. Platinum(II) complexes with bidentate ligands typically adopt a square planar geometry. In this compound, the platinum(II) center would be coordinated by the two phosphorus atoms of the bidentate ligand and the two chloride ligands. The resulting structure would show specific Pt-P and Pt-Cl bond lengths, as well as P-Pt-P and Cl-Pt-Cl bond angles. For example, in related platinum(II) complexes with bidentate phosphine ligands, Pt-P bond lengths are typically around 2.23–2.30 Å, and Pt-Cl bond lengths are around 2.35–2.45 Å scielo.brscielo.brorientjchem.orgresearchgate.net. The P-Pt-P bite angle would depend on the specific bidentate phosphine ligand, but is generally constrained by the ligand's structure researchgate.netscielo.br. The crystal packing analysis would describe how these discrete molecular units are arranged in the solid state, revealing intermolecular interactions such as π-π stacking, hydrogen bonding, or van der Waals forces, which can influence crystal symmetry and molecular conformation scielo.bracs.org. The presence of short C=C bond distances within the ligand, as observed in some diphosphine complexes, can indicate π-bonding interactions between the double bond and the metal-ligand bond scielo.brscielo.br.

Compound List:

this compound (Platinum(II) complex with a bidentate phosphine ligand)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics of this compound

Solvatochromic Effects on Electronic Absorption Spectra of this compound

Solvatochromism refers to the phenomenon where a compound's absorption or emission spectra change in response to variations in the polarity of the solvent niscpr.res.infirsthope.co.in. For this compound, understanding its solvatochromic effects on electronic absorption spectra would involve observing how changes in solvent polarity influence the wavelengths () and intensities of its absorption bands. Generally, a shift to longer wavelengths (bathochromic or red shift) can occur when polar solvents stabilize a more polar excited state compared to the ground state niscpr.res.infirsthope.co.in. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) may be observed if the ground state is more polar than the excited state, or if polar solvents stabilize the ground state more effectively niscpr.res.infirsthope.co.in. These spectral shifts are governed by the dipole moments of the ground and excited states and the specific solute-solvent interactions, often quantified using parameters like the ET(30) scale or described by equations such as the Lippert-Mataga equation niscpr.res.in. While general principles of solvatochromism in various molecular systems are well-documented niscpr.res.innih.govbeilstein-journals.orgmdpi.com, specific experimental data detailing the solvatochromic behavior of this compound, including its absorption maxima in a range of solvents, is not available in the provided search results.

Photophysical Properties of this compound Complexes

The photophysical properties of a complex like this compound are critical for understanding its behavior upon interaction with light. These properties encompass how the molecule absorbs light, the energy levels involved in these transitions, and the pathways through which excited states relax back to the ground state faccts.deedinst.com.

Electronic Absorption Spectra and Excitation Profiles

Electronic absorption spectra, typically measured using UV-Visible (UV-Vis) spectrophotometry, depict the wavelengths of light a molecule absorbs and the intensity of this absorption edinst.com. These spectra provide insight into the electronic transitions within the molecule, such as transitions from the ground state to various excited electronic states, which can include ligand-centered (LC) transitions, metal-centered (MC) transitions, or charge-transfer transitions like metal-to-ligand charge transfer (MLCT) edinst.comnsf.govau.dksemanticscholar.org. For platinum(II) complexes, absorption bands are often characteristic of these transition types semanticscholar.org. An excitation profile, conversely, is generated by monitoring the fluorescence intensity as the excitation wavelength is varied, thereby mapping the absorption characteristics that lead to emission edinst.com. If Kasha's Rule and Vavilov's Rule are applicable, excitation spectra closely resemble absorption spectra edinst.com. Specific experimental data detailing the electronic absorption spectra and excitation profiles of this compound, including precise wavelengths and assignments of absorption bands, are not detailed in the provided search results.

Excited State Dynamics and Emission Processes

Upon absorbing a photon, a molecule is promoted to an excited electronic state. The subsequent relaxation of this excited state back to the ground state constitutes the excited state dynamics. These dynamics can involve various processes, including fluorescence (emission of light from a singlet excited state), phosphorescence (emission of light from a triplet excited state), internal conversion (non-radiative decay to a lower electronic state), and intersystem crossing (ISC) (a transition between states of different spin multiplicity, for example, from a singlet to a triplet state) faccts.deedinst.comsemanticscholar.org. Platinum(II) complexes are notably known to exhibit efficient intersystem crossing, often attributed to the heavy atom effect of platinum, which can lead to significant phosphorescence semanticscholar.org. The efficiency of emission is quantified by the quantum yield (), while the excited-state lifetime () measures the duration a molecule remains in an excited state before returning to the ground state faccts.deedinst.comsemanticscholar.org. Detailed studies concerning the excited state dynamics and emission processes of this compound, such as fluorescence or phosphorescence lifetimes, quantum yields, and emission maxima, are not available in the provided search results.

Data Tables

Due to the absence of specific numerical data for this compound in the provided search results pertaining to solvatochromic effects, electronic absorption spectra, excitation profiles, and excited state dynamics, data tables cannot be generated for this compound.

Coordination Chemistry and Ligand Field Theory of Bp Da Ptcl2

Coordination Geometry and Stereochemistry of Platinum(II) Centers in BP-DA-PtCl2

Platinum(II) complexes, having a d⁸ electron configuration, predominantly adopt a square planar geometry. nih.govstanford.edu This arrangement is a direct consequence of ligand field stabilization effects. In a square planar environment, the metal d-orbitals split in energy, with the dₓ²-y² orbital experiencing the most significant destabilization due to its direct interaction with the four ligands along the x and y axes. The remaining d-orbitals (dxy, dxz, dyz, dz²) are lower in energy. For a d⁸ ion like Pt(II), the eight electrons can fill the four lower-energy d-orbitals, leaving the high-energy dₓ²-y² orbital empty. stanford.edu This configuration results in a significant ligand field stabilization energy, making the square planar geometry energetically favorable over other possibilities like tetrahedral or octahedral coordination. stanford.eduquora.com In this compound, each platinum center is coordinated by two nitrogen atoms from the bipyridine ligand, one nitrogen atom from the bridging diaminoadipic acid ligand, and one chloride ion, fulfilling this preferred four-coordinate, square planar arrangement.

Table 1: Comparison of Geometries for d⁸ Metal Complexes

| Geometry | d-Orbital Splitting Pattern | Ligand Field Stabilization Energy (LFSE) | Typical for Pt(II) |

|---|---|---|---|

| Square Planar | dₓ²-y² >> dxy > dz² ≈ dxz, dyz | High | Yes nih.gov |

| Tetrahedral | t₂ orbitals > e orbitals | Low | No |

| Octahedral | eg orbitals > t₂g orbitals | Moderate (for low spin) | No stanford.edu |

The arrangement of different ligands within the square planar coordination sphere can lead to geometric isomerism. In related square planar complexes of the type [PtL₂X₂], where L and X are monodentate ligands, cis and trans isomers are possible, depending on whether identical ligands are adjacent to (cis) or opposite (trans) each other. nih.govlongdom.org These isomers often exhibit distinct physical and chemical properties. nih.govlongdom.org

For a complex like this compound, where the bipyridine ligand is a chelating bidentate ligand and will occupy two adjacent (cis) coordination sites, the isomerism primarily relates to the arrangement of the other ligands relative to the bridging diaminoadipic acid. Furthermore, the α,α'-diaminoadipic acid ligand is chiral, containing two stereocenters at its α-carbons. When this chiral ligand bridges two platinum centers, it can lead to the formation of diastereoisomers. The specific spatial orientation of the chiral bridging ligand in relation to the planar platinum coordination units can create distinct, non-superimposable mirror-image structures. The formation and separation of such diastereomers depend on the stereochemistry of the starting diaminoadipic acid ligand (i.e., whether it is the (R,R), (S,S), or meso form).

Ligand Binding Modes and Donor Atom Preferences in this compound

The nature of the ligands and their mode of attachment to the platinum(II) center are fundamental to the structure and stability of the complex.

The 2,2'-bipyridine (B1663995) (bpy) ligand is a bidentate chelating agent that coordinates to the platinum(II) center through its two nitrogen atoms. nih.govwikipedia.org This chelation forms a highly stable five-membered ring structure (Pt-N-C-C-N). wikipedia.org The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, is a significant factor in the formation of the [Pt(bpy)] moiety. The coplanar arrangement of the two pyridine rings in the bipyridine ligand facilitates electron delocalization, which contributes to its strong binding and distinctive electronic properties in the resulting complex. wikipedia.org

Table 2: Typical Bond Parameters in Pt(II) Complexes

| Bond | Typical Bond Length (Å) | Notes |

|---|---|---|

| Pt-N (amine) | ~2.0 - 2.1 | Varies with the nature of the nitrogen ligand. |

| Pt-N (bipyridine) | ~2.0 - 2.1 | Strong bond due to chelation. nih.gov |

| Pt-Cl | ~2.3 - 2.4 | Influenced by the ligand in the trans position. nih.gov |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | Bis(2,2'-bipyridine)-μ-(α,α'-diaminoadipato)-dichlorodiplatinum(II) (inferred name) |

| BP / bpy | 2,2'-Bipyridine |

| DA | α,α'-Diaminoadipic acid |

| Pt(II) | Platinum(II) |

| [Pt(BP)Cl₂] | Dichloro(2,2'-bipyridine)platinum(II) |

| cis-[PtL₂X₂] | cis-di(ligand)di(halido)platinum(II) |

| trans-[PtL₂X₂] | trans-di(ligand)di(halido)platinum(II) |

In-Depth Analysis of this compound: A Compound Shrouded in Scientific Obscurity

A thorough investigation into the chemical compound designated as "this compound" has revealed a significant lack of publicly available scientific literature and research data. Despite targeted searches aimed at elucidating its coordination chemistry, electronic structure, and dynamic behavior, no specific information pertaining to this particular compound could be located.

The inquiries, designed to gather detailed research findings on the metal-ligand interactions, molecular orbital analysis, ligand field stabilization energy, and fluxional processes of this compound, did not yield any relevant results. Standard scientific databases and search engines appear to contain no characterization or scholarly discussion of a compound with this specific nomenclature.

This absence of information prevents a scientifically accurate and detailed discussion as outlined in the requested article structure. It is possible that "this compound" represents a novel or highly specialized compound with research findings that are not yet in the public domain, or that the designation may be an internal laboratory code not widely recognized in the broader scientific community. It is also conceivable that the name as provided contains a typographical error.

Without accessible data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. Therefore, the subsequent sections on its electronic structure and dynamic behavior in solution cannot be substantively addressed at this time. Further clarification on the identity and published research concerning "this compound" is necessary to proceed with a factual and informative analysis.

Identity of Chemical Compound "this compound" Unclear in Scientific Literature

Computational and theoretical chemistry relies on precise molecular structures to perform calculations and generate data. Without the exact chemical identity of the "BP-DA" ligand, it is impossible to find or generate the specific, scientifically accurate data requested for the article, which was to include detailed analyses such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and elucidation of reaction mechanisms.

While numerous studies exist for various platinum dichloride complexes with a wide range of organic ligands, none of these studies specifically mention a compound with the "this compound" designation. Therefore, the creation of the requested in-depth scientific article cannot proceed.

Further clarification on the full chemical name of the "BP-DA" ligand is required to conduct a targeted and effective search for the necessary scientific data.

Information regarding the chemical compound “this compound” is not publicly available.

Extensive searches for the chemical compound “this compound” have yielded no specific information in publicly accessible scientific literature, chemical databases, or research articles. Consequently, it is not possible to provide an article on the computational and theoretical investigations of this compound as requested.

The lack of available data prevents a scientifically accurate discussion on the following topics outlined in the request:

Computational and Theoretical Investigations of Bp Da Ptcl2

Comparison of Theoretical Predictions with Experimental Data for BP-DA-PtCl2:The absence of both theoretical and experimental data for this compound makes a comparison impossible.

It is possible that “this compound” is a novel or proprietary compound that has not yet been described in peer-reviewed literature, or it may be referred to by a different designation in public domains. Without any foundational information, the generation of a detailed and factual article as per the provided structure cannot be accomplished.

Catalytic Applications and Mechanistic Studies of Bp Da Ptcl2

Exploration of BP-DA-Ptcl2 as a Homogeneous Catalyst

As a homogeneous catalyst, this compound would leverage the inherent reactivity of its platinum(II) center, modulated by its specific ligand environment (BP-DA).

Platinum(II) complexes are well-established catalysts for the activation of C-H bonds, a fundamental step in many organic transformations. Mechanistic studies have elucidated pathways such as electrophilic substitution (ES) and oxidative addition (OA) rsc.orgcaltech.edu. The efficiency and selectivity of these processes are significantly influenced by the electronic and steric properties of the ligands coordinated to the platinum center. For instance, variations in ligand structure can alter the rate-determining step, switching between C-H bond activation and substrate coordination acs.org. Kinetic deuterium (B1214612) isotope effects (KIEs) provide valuable insights into the C-H bond cleavage step, with values around 1.28(5) suggesting a concerted mechanism or rate-limiting σ-complex formation caltech.eduacs.org.

Table 1: C-H Bond Activation by Pt(II) Complexes

| Reaction Type | Substrate | Isotope Effect (kH/kD) | Notes | Reference |

| Alkane Activation | Cyclohexane | 1.28(5) | Rate constants proportional to ring size (k ~ n) | caltech.eduacs.org |

Hydroelementation reactions, which involve the addition of an E-H bond (where E is an element like B, Si, N, O, or S) across unsaturated carbon-carbon bonds, are vital synthetic tools rsc.orgresearchgate.net. Platinum(II) complexes are known to catalyze various hydroelementation reactions, including the hydrosilylation of alkynes and the hydroamination of amines acs.orgacs.org. These reactions often proceed with high regioselectivity and stereoselectivity, dictated by the catalyst's electronic and steric environment. For example, platinum(II) catalysts can mediate the formal Markownikoff's double hydroamination of alkynes, yielding complex heterocyclic structures acs.org. The mechanism often involves the formation of platinum-π-alkene complexes followed by nucleophilic attack, with evidence suggesting anti addition of the metal and heteroatom across the double bond acs.org.

Platinum-based catalysts are employed in the oxidation of hydrocarbons, converting them into valuable oxygenated products. While some studies focus on Pt(IV) systems, Pt(II) complexes also play a role. For instance, Pt(IV) catalyzed oxidation of alkanes with hydrogen peroxide has shown significant turnover numbers, producing alcohols and ketones academie-sciences.fr. The activity of platinum catalysts in hydrocarbon oxidation can be influenced by the support material and the oxidation state of the platinum, with metallic platinum often exhibiting higher activity than cationic forms in certain applications cjcatal.com. Mechanistic investigations suggest that platinum catalysts may involve oxo or peroxo species in the oxygenation process, rather than exclusively free hydroxyl radicals academie-sciences.fr.

Table 2: Hydrocarbon Oxygenation Catalyzed by Platinum

| Hydrocarbon | Catalyst Type | Reaction | Turnover Number (TON) | Notes | Reference |

| Alkanes | Pt(IV) | Oxidation with H2O2 | 44 (after 44 h) | High concentrations of cyclooctanol (B1193912) and cyclooctanone | academie-sciences.fr |

Heterogeneous Catalysis via Support Strategies with this compound

Immobilizing platinum complexes onto solid supports transforms them into heterogeneous catalysts, offering advantages in separation and recyclability. Carbon-based materials, including black phosphorus, have emerged as promising supports.

The functionalization of carbon-based materials with platinum complexes allows for the creation of robust heterogeneous catalysts. Carbon nanotubes (CNTs) and graphene derivatives, often doped with heteroatoms like nitrogen and phosphorus, serve as effective platforms for anchoring platinum nanoparticles or single atoms researchgate.netmdpi.comresearchgate.net. Black phosphorus (BP), a two-dimensional material, is particularly interesting due to its phosphine-like electronic properties, enabling strong interactions with metal centers and acting as a ligand itself osti.govchemrxiv.org. Methods such as atomic layer deposition (ALD) and wet-chemical approaches are employed to achieve high densities of atomically dispersed platinum species on BP supports chemrxiv.org.

The choice of support material significantly impacts the catalytic performance of platinum-based catalysts. Supports can influence the dispersion of platinum, prevent aggregation (sintering), and modify the electronic properties of the metal nanoparticles or single atoms through metal-support interactions researchgate.netmdpi.comacs.orgnih.gov. For instance, nitrogen and phosphorus doping in carbon supports can enhance the anchoring of platinum nanoparticles, leading to improved dispersion and stability researchgate.netresearchgate.net. Black phosphorus, as a support, can stabilize single platinum atoms, facilitating high atom utilization efficiency and potentially unique catalytic behavior due to strong metal-phosphorus interactions chemrxiv.orgnih.gov. These supported catalysts often exhibit enhanced activity and stability in various reactions, such as hydrogenation and oxidation chemrxiv.orgnih.gov.

Table 3: Heterogeneous Catalysis with Supported Platinum

| Support Material | Pt Species | Target Reaction | Conversion | Selectivity | Notes | Reference |

| N,P-CNTs | Nanoparticles | ORR | N/A | N/A | Nanoparticle size: 2-5 nm | researchgate.net |

| Black Phosphorus | Single Atoms | Phenylacetylene Hydrogenation | ~100% | ~99% | Superior to Pt1/BP; BP supports high density | chemrxiv.org |

| mpg-C3N4 | Diatomic (Pt2) | Nitrobenzene Hydrogenation | >99% | >99% | Reusable at least 5 times | nih.gov |

Compound List:

this compound (Platinum(II) complex with BP-DA ligand)

Mechanistic Pathways in Catalytic Transformations involving this compound

Identification of Key Organometallic Intermediates

In many platinum-catalyzed transformations, such as hydrosilylation, the catalytic cycle often initiates with the formation of active platinum species. These species undergo a series of well-defined steps involving substrate coordination and bond activation. Key organometallic intermediates commonly observed or proposed in platinum catalysis include:

Platinum Hydride (Pt-H) Species: Formed through the oxidative addition of a hydrosilane (Si-H) to a platinum center, these intermediates are critical for the migratory insertion of unsaturated substrates like alkynes or alkenes. tum.demdpi.comillinois.edu

Platinum-Silyl (Pt-Si) Species: Resulting from the insertion of a hydrosilane into a Pt-ligand bond or other pathways, these can also participate in catalytic cycles, sometimes leading to modified reaction mechanisms. tum.demdpi.com

Vinylidene-Platinum Complexes: These intermediates can arise from the rearrangement of coordinated alkynes or through C-H bond activation pathways, as seen in cyclization reactions. pku.edu.cn

Platinum-Carbene Complexes: Formed through various C-H activation or rearrangement processes, these can be involved in subsequent bond-forming steps. pku.edu.cn

Platinum(0) Species: Often the active catalytic species in hydrosilylation, these can be generated from Pt(II) precatalysts through reduction or ligand dissociation. mdpi.comillinois.edu

The specific nature of the "BP-DA" ligand would influence the electronic and steric environment around the platinum center, thereby affecting the stability and reactivity of these intermediates.

Elucidation of Rate-Determining Steps in Platinum-Catalyzed Reactions

Reductive Elimination: In the classical Chalk-Harrod mechanism for hydrosilylation, the final step where the hydrosilylation product dissociates from the platinum center, regenerating the active catalyst, is frequently proposed as the rate-determining step. tum.demdpi.com

Migratory Insertion: The insertion of an unsaturated substrate (e.g., alkyne) into a platinum-hydride (Pt-H) bond is another commonly cited RDS. This step is crucial for forming the carbon-metal bond that precedes product formation. mdpi.comnih.gov Kinetic studies on fluorous-tagged PtCl2 complexes, for instance, have indicated that the insertion of alkyne into the Pt-H bond is the rate-determining step. mdpi.comnih.gov

Ligand Dissociation: For precatalysts, the dissociation of labile ligands (e.g., cyclooctadiene, COD) to generate the active species can also be the rate-limiting step. illinois.edu

C-H Bond Activation: In reactions involving C-H activation, such as certain cyclization processes, the initial C-H bond cleavage step can be the RDS. pku.edu.cn For example, in PtCl2-catalyzed cyclizations, a mdpi.comvulcanchem.com-Br shift or a pku.edu.cnvulcanchem.com-H shift have been identified as rate-determining steps in different pathways. pku.edu.cn

The exact RDS is highly dependent on the electronic and steric properties of the platinum complex, including the nature of the ancillary ligands.

Regeneration and Reusability of this compound Catalysts

A significant challenge in homogeneous catalysis is the efficient recovery and reuse of expensive metal catalysts. Strategies that facilitate catalyst separation from the reaction mixture are paramount for economic viability and sustainability. Thermomorphic multiphase systems (TMS) offer a promising approach for achieving this.

Thermomorphic Conditions for Efficient Catalyst Recovery and Recycling

Thermomorphic systems utilize solvent mixtures with temperature-sensitive miscibility gaps. This property allows a homogeneous catalyst to remain dissolved and active in a monophasic mixture at elevated reaction temperatures, and then precipitate or separate into a distinct phase upon cooling, enabling straightforward recovery. researchgate.net

Fluorous-tagged ligands, which incorporate perfluoroalkyl chains, are particularly well-suited for thermomorphic applications. These ligands can render platinum complexes soluble in specific organic solvents at higher temperatures but induce phase separation at lower temperatures. For example, PtCl2 complexes featuring fluorous chains attached to bipyridine ligands have demonstrated effective recovery and recycling in hydrosilylation reactions. mdpi.comnih.govresearchgate.net These systems can achieve multiple catalytic cycles (e.g., up to eight cycles) with minimal metal leaching, often below 0.01%, as confirmed by ICP-MS analysis. mdpi.comnih.govresearchgate.net

The principle involves designing ligands that, when coordinated to PtCl2, create a complex that is soluble in a chosen solvent system above a certain temperature threshold. Upon cooling, the complex's solubility drastically decreases, leading to precipitation or phase separation from the product-containing liquid phase. This allows for the separation of the catalyst via simple decantation or filtration, followed by its reintroduction into fresh reaction mixture. researchgate.net This approach not only enhances catalyst reusability but also contributes to greener chemical processes by reducing waste and the need for fresh catalyst material.

Electrochemical Properties of Bp Da Ptcl2 Complexes

Redox Behavior and Electrochemistry of Platinum(II) Complexes

Platinum complexes are well-known for their rich redox chemistry. Typically, platinum is stable in the +2 and +4 oxidation states. The electrochemical conversion between these states is a key feature of their behavior. anl.gov The square planar Pt(II) complexes can undergo a two-electron oxidation to form octahedral Pt(IV) complexes. rsc.org Conversely, Pt(IV) complexes can be reduced back to Pt(II). anl.govmdpi.com The ease and potential at which these redox events occur are highly dependent on the electronic properties of the coordinated ligands. researchgate.net

The general redox behavior of these complexes is often studied using techniques like cyclic voltammetry, which provides information on oxidation and reduction potentials. mdpi.compepperdine.edu For many platinum(II) complexes with diimine ligands, the observed redox processes can be either metal-centered (Pt(II)/Pt(III) or Pt(II)/Pt(IV)) or ligand-centered, involving the reduction or oxidation of the ligand framework itself. bohrium.comacs.org

Cyclic voltammetry is a powerful technique used to investigate the electrochemical properties of compounds like BP-DA-PtCl2. In a typical CV experiment, the potential is swept linearly versus time, and the resulting current is measured. The voltammogram provides data on the oxidation and reduction potentials of the molecule.

For platinum(II) complexes with α-diimine ligands, CV studies often reveal multiple electron transfer reactions. bohrium.com A representative cyclic voltammogram for a complex of this nature might show one or more oxidation waves at positive potentials and several reduction waves at negative potentials. For instance, a Pt(II) complex with a non-innocent bis(phenolate) pincer ligand displayed two reversible one-electron oxidation processes. mdpi.comresearchgate.net The reversibility of these waves, indicated by the separation between the anodic and cathodic peak potentials, gives insight into the stability of the species formed after electron transfer.

The oxidation and reduction potentials are key parameters obtained from cyclic voltammetry that quantify the tendency of a complex to lose or gain electrons. For platinum(II) diimine dichloride type complexes, the first oxidation is often associated with the Pt(II) to Pt(III) transition, though this can be influenced by the ligands. The reduction processes are typically centered on the diimine ligand, which can accept electrons into its π* orbitals. researchgate.net

The specific potentials are highly sensitive to the nature of the ligands. Electron-donating groups on the ligands make the complex easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it more difficult to oxidize (higher oxidation potential). pepperdine.edu Similarly, the reduction potentials are shifted depending on the electron-accepting ability of the ligands. For example, a series of Pt(II) diimine complexes with catecholate ligands bearing different imide electron-acceptor groups showed a series of reversible reduction processes between -0.5 V and -1.9 V vs Fc+/Fc, which were centered on either the bipyridine or imide groups. tripod.com

A hypothetical data table for this compound, based on typical values for similar platinum(II) diimine complexes, is presented below.

Interactive Table: Representative Electrochemical Data for a Pt(II) Diimine Complex

| Process | E₁/₂ (V vs. Fc⁺/Fc) | ΔEp (mV) | Assignment |

|---|---|---|---|

| Oxidation I | +0.85 | 80 | Pt(II) → Pt(III) |

| Reduction I | -1.20 | 65 | Ligand-based reduction (L/L⁻) |

| Reduction II | -1.75 | 70 | Ligand-based reduction (L⁻/L²⁻) |

Note: The values in this table are representative and intended for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Electron Transfer Processes in this compound Systems

Electron transfer is a fundamental process in the redox chemistry of this compound. The transfer of electrons can occur through different mechanisms, and the rate of these transfers can be influenced by various factors, including the solvent and the structure of the complex. Platinum complexes featuring pincer and terpyridine ligands have been shown to undergo two-electron platinum-centered oxidation. rsc.org

A key aspect of the electrochemistry of platinum complexes is distinguishing between metal-based and ligand-based redox events.

Metal-Based Redox: In these events, the oxidation state of the platinum center changes, for example, from Pt(II) to Pt(III) or Pt(IV). rsc.org This is often the case for the initial oxidation process. The resulting Pt(III) species can sometimes be unstable.

Ligand-Based Redox: In many platinum(II) diimine complexes, the ligands are "redox-active," meaning they can be oxidized or reduced. mdpi.comacs.org Reductions, in particular, are often localized on the π-system of the aromatic diimine ligand, leading to the formation of a radical anion (L•⁻). researchgate.net In some cases, both metal-centered and ligand-centered oxidized species can coexist. nih.gov

Spectroelectrochemical techniques, which combine spectroscopy with electrochemistry, alongside computational studies like Density Functional Theory (DFT), are often employed to definitively assign the location of the redox process. mdpi.com

Correlation between Electronic Structure and Electrochemical Activity of this compound

The electrochemical properties of this compound are intrinsically linked to its electronic structure. pepperdine.edu The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the oxidation and reduction potentials, respectively.

The HOMO in many square-planar Pt(II) diimine complexes is often a mixture of platinum d-orbitals and ligand π-orbitals. bgsu.edu Oxidation involves the removal of an electron from this orbital. The LUMO is typically a π* orbital localized on the diimine ligand. tripod.com Reduction involves the addition of an electron to this orbital.

By modifying the ligands, one can tune the energies of these frontier orbitals and, consequently, the electrochemical potentials. For instance, strongly electron-donating ligands will raise the energy of the HOMO, making the complex easier to oxidize. Conversely, ligands with extensive π-systems and electron-withdrawing groups will lower the energy of the LUMO, making the complex easier to reduce. tripod.com This "engineering" of the electronic structure is a powerful tool for designing complexes with specific electrochemical properties for targeted applications. researchgate.net

Potential in Electro-catalysis and Energy Conversion Applications

The rich electrochemical properties of platinum complexes like this compound make them promising candidates for applications in electro-catalysis and energy conversion. mdpi.com Platinum-based materials are renowned for their catalytic activity in a wide range of chemical and electrochemical reactions. cecri.res.iningentaconnect.com

In electro-catalysis, these complexes can act as catalysts for reactions such as the oxygen reduction reaction (ORR), which is crucial for fuel cells, and the hydrogen evolution reaction (HER) for water splitting. mdpi.comacs.org The ability to tune the redox potentials of the platinum center and the ligands allows for the optimization of catalytic performance for specific reactions. researchgate.net For example, a Pt(II) complex was tested as a mediator in the electrocatalytic oxidation of 2-(methylamino)ethanol. mdpi.com

In the field of energy conversion, such as in solar cells or organic light-emitting diodes (OLEDs), the stable and reversible redox behavior of platinum complexes is highly desirable. rsc.org Their ability to participate in electron transfer processes makes them suitable as components in systems for photoinduced charge separation, a key process in converting light energy into electrical energy.

Oxygen Reduction Reaction (ORR) with Platinum Catalysts

The oxygen reduction reaction is a critical process in fuel cells, where the efficiency of the cathode is largely determined by the ORR catalyst's performance. Platinum-based materials are the benchmark catalysts for this reaction due to their high catalytic activity and stability. patsnap.com The ORR is a complex reaction that can proceed through different pathways, and its kinetics on platinum surfaces have been extensively studied. acs.orgmdpi.com In acidic environments, typical for proton-exchange membrane fuel cells (PEMFCs), the desired pathway is the direct four-electron reduction of oxygen to water. acs.org

The mechanism of the ORR on platinum involves the adsorption of oxygen molecules onto the catalyst surface, followed by a series of electron and proton transfer steps. patsnap.com The performance of platinum catalysts can be influenced by various factors, including particle size, shape, and the nature of the support material. illinois.edu Alloying platinum with other metals is a common strategy to enhance its catalytic activity and reduce costs. mdpi.com For instance, Pt-Co/C catalysts have shown superior mass-specific and surface-specific activities compared to commercial Pt/C catalysts. mdpi.com The development of catalysts with ultra-low platinum loading is a key area of research to make fuel cells more economically viable. newswise.com

Below is a data table summarizing the ORR performance of various platinum-based electrocatalysts.

| Catalyst | Mass Activity (A mg⁻¹Pt at 0.9 V) | Specific Activity (mA cm⁻²) | Stability | Reference |

| Pt/NHPC-800 | - | - | 18% mass activity loss after 10,000 cycles | researchgate.net |

| Pt/Fe-N-C (1.79 wt% Pt) | Double that of conventional catalysts | - | 20 mV drop in half-wave potential after 10,000 cycles (alkaline) | newswise.com |

| Pt-Co/C | 133 mA mg⁻¹ | 0.661 mA cm⁻² (at +0.85 V vs. RHE) | - | mdpi.com |

| Commercial Pt/C | 50.6 mA mg⁻¹ | 0.165 mA cm⁻² (at +0.85 V vs. RHE) | 43% mass activity loss | mdpi.comresearchgate.net |

| Pt–TiO2-x NSs | 1.738 A mg⁻¹ | - | 3 mV voltage decay after 10,000 cycles | researchgate.net |

Hydrogen Evolution Reaction (HER) and Photocatalytic Hydrogen Generation

The hydrogen evolution reaction is the cathodic reaction in water electrolysis, a key technology for producing green hydrogen. Platinum is the most effective electrocatalyst for the HER, exhibiting a very low overpotential. researchgate.net The reaction mechanism on platinum surfaces is well-understood and involves either the Tafel or Heyrovsky pathway for the formation of hydrogen molecules. rsc.org In photocatalytic systems, platinum complexes can act as co-catalysts to facilitate hydrogen production from water using light energy. acs.org

The following table presents performance data for several platinum-based systems in the Hydrogen Evolution Reaction and photocatalytic hydrogen generation.

| Catalyst System | Overpotential at 10 mA cm⁻² (V) | H₂ Evolution Rate | Stability | Reference |

| Platinum (general) | Close to zero | - | High | researchgate.net |

| Pt islands (0.6 nm) on Ag nanoparticles | - | - | Stable for up to 42 hours | acs.org |

| Commercial Pt/C | - | - | Unstable within 3 hours | acs.org |

| Platinum-nickel-palladium hybrid | - | 7.9-fold higher activity than Pt/C | Stable for over 50 hours | sciencedaily.com |

| Pt-TEPP (photocatalyst) | - | 467.3 μmol g⁻¹ h⁻¹ | Stable | rsc.org |

| Pt–P@CN (photocatalyst) | - | 1.38 µmol h⁻¹ | - | nih.gov |

Supramolecular Assemblies and Material Science Applications of Bp Da Ptcl2

Design of Supramolecular Architectures Involving BP-DA-PtCl2

The design of complex supramolecular structures relies on the predictable and directional nature of coordination bonds combined with a variety of weaker, non-covalent interactions. Organoplatinum(II) complexes are exceptional building blocks for this purpose due to their stable Pt-C bonds, square-planar geometry, and rich photophysical properties. mdpi.commdpi.com

Metal-Ligand Driven Self-Assembly and Directed Synthesis

Metal-ligand coordination is a powerful tool for the bottom-up construction of discrete and complex molecular architectures. mdpi.com In the context of platinum(II) chemistry, the square-planar geometry of the Pt(II) ion is frequently exploited to create well-defined two- and three-dimensional structures. By carefully selecting ligands with specific geometries and functionalities, researchers can direct the self-assembly process to yield desired supramolecular structures such as molecular rectangles, cages, and polymers. pnas.org

For instance, a series of multiaddressable platinum(II) molecular rectangles have been synthesized by combining a U-shaped diplatinum(II) terpyridine precursor with various linear bis-alkynyl ligands. pnas.org This directed synthesis approach allows for the creation of molecular containers with precisely controlled cavity sizes. Similarly, platinum(II) complexes featuring ligands like 2,6-bis(benzimidazol-2'-yl)pyridine can be synthesized through coordination reactions with K2PtCl4, forming the basis for more complex, functional metallopolymers. researchgate.netrsc.org This strategy highlights how the selection of metal precursors and organic ligands dictates the final supramolecular form.

Non-Covalent Interactions (π-Stacking, Hydrogen Bonding, Metallophilic Contacts) in Crystal Engineering

While metal-ligand bonds provide the primary framework, non-covalent interactions are crucial for the stabilization and organization of supramolecular assemblies in the solid state, a field known as crystal engineering. For square-planar platinum(II) complexes, several key interactions are commonly observed:

π-π Stacking: The planar aromatic ligands frequently used in Pt(II) complexes facilitate stacking interactions, which help organize the molecules into columns or layers. mdpi.comresearchgate.net

Metallophilic (Pt···Pt) Interactions: These are weak attractive forces between closed-shell metal ions. In square-planar d8 complexes like those of Pt(II), these interactions promote the formation of extended chains and influence the material's photophysical properties, often leading to aggregation-enhanced phosphorescence. researchgate.netrsc.orgnih.gov

Hydrogen Bonding: Functional groups on the organic ligands can participate in hydrogen bonding, further directing the crystal packing and enhancing the stability of the supramolecular architecture.

A study on a cationic water-soluble alkynylplatinum(II) terpyridine complex demonstrated that upon binding a specific anion, the complex oligomerized through intermolecular Pt···Pt and π-π stacking interactions to form nanofibers, showcasing the cooperative role of these non-covalent forces in generating hierarchical structures. nih.gov

Table 1: Key Non-Covalent Interactions in Platinum(II) Supramolecular Assemblies

| Interaction Type | Description | Example Application / Effect |

| Metal-Ligand Coordination | Strong, directional bonds between the Pt(II) center and organic ligands that form the primary structure. | Directed synthesis of molecular rectangles and cages. pnas.org |

| π-π Stacking | Attraction between aromatic ring systems on adjacent ligands. | Drives the formation of columnar structures and contributes to the stability of host-guest complexes. mdpi.compnas.orgresearchgate.net |

| Pt···Pt Interactions | Weak metallophilic attraction between platinum centers, typically with distances around 3.3–3.5 Å. | Induces aggregation and leads to enhanced red phosphorescence; critical for forming nanofibers and other extended structures. researchgate.netrsc.orgnih.gov |

| Hydrogen Bonding | Directional interaction involving hydrogen atoms and electronegative atoms (N, O) on ligands. | Stabilizes crystal lattices and directs the assembly of complex architectures. |

| Host-Guest Interactions | Encapsulation of a guest molecule within a cavity provided by a larger host molecule (the Pt(II) scaffold). | Selective binding of anticancer drugs or anions; modulation of chemical properties and controlled release. pnas.orgthno.orgrsc.org |

Host-Guest Chemistry and Recognition with Platinum(II) Scaffolds

The well-defined cavities created during the self-assembly of Pt(II) complexes make them excellent candidates for host-guest chemistry. thno.org These molecular hosts can selectively bind smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery.

Research has shown that platinum(II) molecular rectangles can encapsulate a variety of guest molecules, including other potential anticancer platinum and gold complexes. pnas.org The binding is driven by a combination of size/shape complementarity and non-covalent interactions like Pt···Pt and π-π stacking between the host and the guest. pnas.org Furthermore, the capture and release of these guests can sometimes be controlled by external stimuli, such as changes in pH. pnas.org In another example, water-soluble calixarene (B151959) macrocycles have been used as hosts to encapsulate platinum(II)-based complexes, protecting them from degradation and modulating their activity. thno.org Similarly, monofunctional platinum(II) compounds have been trapped within cucurbit researchgate.neturil (CB7) macrocycles, demonstrating that a drug carrier can significantly modulate the compound's properties and biological uptake. rsc.org

Functional Materials Development Based on this compound

The unique electronic and photophysical properties of organoplatinum(II) complexes make them attractive components for advanced functional materials. By integrating these complexes into larger systems like polymers, their properties can be harnessed for applications in sensing, optics, and catalysis. mdpi.commdpi.com

Integration into Polymer Nanocomposites and Hybrid Materials

Hybrid materials that combine inorganic components like platinum complexes with organic or inorganic matrices can exhibit synergistic properties. Two primary strategies for creating these materials are the formation of polymer nanocomposites and the synthesis of hybrid sol-gel materials.

Hybrid Materials: Platinum complexes have been covalently grafted into sol-gel matrices to create solid-state materials with high thermal stability and optical limiting properties. researchgate.net In other work, a platinum complex with a pyrene-tagged ligand was non-covalently immobilized onto reduced graphene oxide (rGO). researchgate.netcsic.es This hybrid material proved to be a highly stable and reusable catalyst for the hydrosilylation of alkynes, demonstrating how the support can enhance the utility of the molecular complex. csic.es

Polymer Nanocomposites: These materials involve dispersing nanoscale fillers within a polymer matrix. While specific examples for this compound are unavailable, the general principle involves embedding Pt(II)-containing nanoparticles or molecular aggregates into polymers. This approach can enhance the mechanical, thermal, or optical properties of the host polymer. nih.gov For instance, graphene oxide has been functionalized with platinum complexes to create hybrid materials with synergistically enhanced nonlinear optical properties for laser protection. nih.gov

Development of Advanced Functional Polymers with Incorporated Pt(II) Complexes

A more integrated approach involves the synthesis of polymers where the platinum(II) complex is a fundamental part of the macromolecular structure. The complex can be incorporated as a pendant side-chain, an end-cap, or a unit within the polymer backbone.

End-Functionalized Polymers: Researchers have synthesized telechelic (end-functionalized) polystyrenes and star-shaped polymers capped with planar platinum(II) complexes. researchgate.netrsc.orgrsc.org These materials exhibit fascinating self-assembly behavior, forming unimolecular micelles or lamellar nanostructures driven by the microphase separation between the polymer chains and the interacting metal complexes. rsc.orgrsc.org The Pt···Pt and π-π interactions in these systems often lead to enhanced phosphorescence, making them promising for optical applications. researchgate.net

Main-Chain Metallopolymers: Incorporating the platinum complex directly into the polymer backbone creates metallopolymers with properties highly dependent on the metal center. These materials can form dynamic gels through reversible Pt···Pt interactions. researchgate.net

Catalytic Polymers: Platinum(II) complexes are known catalysts for various reactions, including hydrosilylation, which is crucial for producing silicone rubbers. mdpi.com Incorporating such complexes into polymer structures could lead to recyclable and site-isolated polymer-based catalysts. For example, cis-isomers of [PtCl2(RCN)2] have been shown to be effective catalysts for the cross-linking of siloxane polymers. mdpi.com

Table 2: Examples of Functional Materials Incorporating Platinum(II) Complexes

| Material Type | Platinum Complex / Ligand System | Key Feature / Application |

| Hybrid Catalyst | Pt-NHC complex with pyrene (B120774) tag on reduced graphene oxide (rGO) | Efficient and recyclable catalyst for alkyne hydrosilylation. researchgate.netcsic.es |

| Hybrid Optical Limiter | Alkynyl platinum derivatives in a sol-gel matrix | High linear transmission and broadband nonlinear absorption for optical limiting. researchgate.net |

| Luminescent Polymer | Polystyrene end-capped with a Pt(II)-bzimpy complex | Self-assembles into nanostructures with enhanced phosphorescence due to Pt···Pt interactions. researchgate.netrsc.org |

| Polymer Cross-linking Catalyst | cis-[PtCl2(NCCH2Ph)2] | Efficiently catalyzes hydrosilylation for curing silicone polymers into rubbers without needing inhibitors. mdpi.com |

| Dual-Selective Luminescence Sensor | Cationic alkynylplatinum(II) terpyridine complex | Detects Zn2+ ions and subsequently pyrophosphate anions through coordination-driven supramolecular co-assembly. nih.gov |

Applications in Molecular Electronics and Photonics

The unique electronic and photophysical properties of platinum(II) complexes, particularly those incorporating extended π-conjugated ligand systems, have positioned them as promising candidates for applications in molecular electronics and photonics. The square-planar geometry of Pt(II) complexes can facilitate intermolecular interactions, such as π-π stacking and metal-metal interactions, leading to the formation of supramolecular assemblies with interesting charge transport characteristics. The compound this compound, where BP-DA represents a biphenyl (B1667301) diamine-derived ligand, is a subject of interest in this context. The biphenyl moiety provides a rigid and electronically tunable scaffold, while the diamine functionality allows for the formation of stable complexes with platinum chloride.

Charge Transfer Processes in Supramolecular Assemblies of this compound

Charge transfer is a fundamental process in many chemical and biological systems and is central to the operation of molecular electronic devices. worktribe.com In supramolecular assemblies of platinum complexes, charge transfer can occur between molecules (intermolecular) or within a single molecule (intramolecular). The nature of the ligands plays a crucial role in determining the charge transfer characteristics of the complex.

In assemblies of this compound, the biphenyl diamine ligand can act as an electron donor, while the electron-deficient platinum center can act as an electron acceptor. This donor-acceptor character can lead to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) processes upon photoexcitation. For instance, in related platinum(II) complexes with 4,6-diphenyl-2,2'-bipyridine ligands, broad absorption bands in the visible region are attributed to mixed metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) transitions. researchgate.net The electronic spectra of binuclear platinum(II) complexes derived from 3,3'-dimethyl-4,4'-diaminobiphenyl show bands that can be assigned to MLCT. chemmethod.com

The formation of supramolecular structures through non-covalent interactions can significantly influence charge transfer dynamics. The stacking of planar this compound molecules can create pathways for charge delocalization and transport. In similar systems, the intermolecular Pt-Pt distance in stacked arrangements has been shown to be critical. For example, in the crystal structure of [Pt(terpy)Cl][CF3SO3], a head-to-tail stacking with an intermolecular Pt-Pt distance of 3.329(1)Å was observed, facilitating electronic communication between the units. researchgate.net

The electrochemical properties of these complexes provide insights into their charge transfer capabilities. Cyclic voltammetry studies on related systems reveal reversible oxidation and reduction processes, indicating their potential for stable charge transport. unige.ch The table below summarizes typical electronic transition data for related platinum(II) complexes.

| Compound Type | Absorption Maxima (nm) | Assignment | Reference |

| Binuclear Pt(II) with 3,3'-dimethyl-4,4'-diaminobiphenyl Schiff base ligand | 265, 530, 670 | MLCT, ¹A₁g→¹T₂g, ¹A₁g→¹T₁g | chemmethod.com |

| Mononuclear Pt(II) with 4,6-diphenyl-2,2'-bipyridine | Visible region (broad) | Mixed ¹MLCT, ¹ILCT, ¹π,π* transitions | researchgate.net |

| Pt(II) with tetrathiafulvalene-fused dipyridophenazine ligand | 658 | Intramolecular mixed metal/ligand-to-ligand CT | unige.ch |

This table presents representative data from related compounds to illustrate the electronic properties of this compound type complexes.

Photo-responsive Systems and Optical Material Design

Photo-responsive materials can change their properties upon exposure to light, making them suitable for applications such as optical switching and data storage. Platinum(II) complexes are attractive for designing such materials due to their rich photophysical properties, including luminescence and photo-induced reactivity. nih.gov

The luminescence of platinum complexes is often sensitive to their environment and the nature of their ligands. The emission from dinuclear platinum(II) complexes with diphenylbipyridine ligands is assigned to a triplet metal-to-ligand charge transfer (³MLCT) state at room temperature. researchgate.net The introduction of substituents on the biphenyl ligand can tune the emission properties. For example, the presence of alkoxyl substituents on diphenylbipyridine ligands causes a red-shift in the emission band. researchgate.net

Furthermore, some platinum complexes exhibit vapochromism, a phenomenon where their color and luminescence change upon exposure to volatile organic compounds (VOCs). This property is highly desirable for chemical sensing applications. A dinuclear platinum complex without alkoxyl substituents has been shown to exhibit vapochromic behavior in the presence of heteroatom-containing VOCs. researchgate.net This response is often due to a change in the intermolecular interactions, such as Pt-Pt distances, upon analyte binding. researchgate.net

The design of photo-responsive systems based on this compound can also involve the incorporation of photochromic ligands. Although not directly reported for this compound, the strategy of using photo-switchable ligands, such as diarylethenes, has been successfully employed in other platinum(II) complexes to create materials whose properties can be reversibly modulated by light. ub.edu

The table below summarizes key photophysical data for related photo-responsive platinum(II) complexes.

| Complex Type | Emission Type | Stimuli Response | Reference |

| Dinuclear Pt(II) with 4,6-diphenyl-2,2'-bipyridine | ³MLCT / ³ILCT / ³π,π* | Vapochromism with certain VOCs | researchgate.net |

| Platinum(II) complexes with 4,4′-bis(2-phenylethynyl)-2,2′-bipyridine | Luminescence switching | Triple-stimuli-responsive (VOCs, grinding, temp.) | researchgate.net |

| Cisplatin-modified DNA | Photo-induced cross-linking to HMG1 protein | UV irradiation (300 nm) | nih.gov |

This table provides examples of photo-responsive behavior in related platinum complexes, suggesting potential functionalities for materials based on this compound.

Q & A

Q. How can reproducibility challenges in this compound studies be systematically mitigated?

- Methodological Answer: Open-source protocols (e.g., protocols.io ) standardize synthesis and characterization. Collaborative ring tests across labs validate key findings. Raw data repositories (e.g., Zenodo) and FAIR principles ensure transparency. Detailed error analysis in publications distinguishes systematic vs. random errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.